Methyl (4-methylpiperazin-1-yl)carbamate Methyl (4-methylpiperazin-1-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14653329
InChI: InChI=1S/C7H15N3O2/c1-9-3-5-10(6-4-9)8-7(11)12-2/h3-6H2,1-2H3,(H,8,11)
SMILES:
Molecular Formula: C7H15N3O2
Molecular Weight: 173.21 g/mol

Methyl (4-methylpiperazin-1-yl)carbamate

CAS No.:

Cat. No.: VC14653329

Molecular Formula: C7H15N3O2

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl (4-methylpiperazin-1-yl)carbamate -

Specification

Molecular Formula C7H15N3O2
Molecular Weight 173.21 g/mol
IUPAC Name methyl N-(4-methylpiperazin-1-yl)carbamate
Standard InChI InChI=1S/C7H15N3O2/c1-9-3-5-10(6-4-9)8-7(11)12-2/h3-6H2,1-2H3,(H,8,11)
Standard InChI Key LVBXREUQHFLZKE-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)NC(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl (4-methylpiperazin-1-yl)carbamate consists of a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4—modified by a methyl group at the 4-position and a carbamate functional group (-OC(=O)OCH3_3) at the 1-position . The carbamate group introduces polarity and hydrogen-bonding capacity, which influence the compound’s solubility and reactivity.

Key Structural Features:

  • Piperazine Core: Provides a rigid scaffold for functionalization.

  • 4-Methyl Substitution: Enhances lipophilicity and modulates electronic properties.

  • Carbamate Moiety: Contributes to hydrolytic stability and potential bioactivity .

Physicochemical Properties

The compound’s calculated LogP (partition coefficient) of 0.32 suggests moderate hydrophilicity, while its polar surface area (61.6 Ų) indicates significant hydrogen-bonding potential . These properties make it suitable for applications requiring balanced solubility and membrane permeability.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of methyl (4-methylpiperazin-1-yl)carbamate typically involves multi-step organic reactions. A common pathway includes:

  • Piperazine Functionalization:

    • Methylation: Introduction of the 4-methyl group via alkylation using methyl iodide or dimethyl sulfate under basic conditions .

    • Carbamate Formation: Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group .

    4-Methylpiperazine+ClCO2CH3BaseMethyl (4-methylpiperazin-1-yl)carbamate\text{4-Methylpiperazine} + \text{ClCO}_2\text{CH}_3 \xrightarrow{\text{Base}} \text{Methyl (4-methylpiperazin-1-yl)carbamate}
  • Purification: Flash column chromatography or recrystallization yields the final product with >95% purity .

Stability and Degradation

The compound exhibits stability under ambient conditions but undergoes hydrolysis in acidic or alkaline environments, yielding 4-methylpiperazine and methyl carbamic acid . This reactivity is critical for its potential use as a prodrug or hydrolyzable linker in drug delivery systems.

Pharmacological and Biological Applications

Central Nervous System (CNS) Targeting

The compound’s ability to cross the blood-brain barrier (BBB) has been explored in neuropharmacology. Piperazine derivatives act as:

  • Dopamine Receptor Modulators: Potential applications in treating schizophrenia and Parkinson’s disease .

  • Serotonin Antagonists: Investigated for antidepressant and anxiolytic effects .

Industrial and Material Science Applications

Chemical Intermediates

Methyl (4-methylpiperazin-1-yl)carbamate serves as a precursor in synthesizing:

  • Polymer Additives: Enhances thermal stability in polyurethanes and epoxies.

  • Coordination Complexes: Forms stable chelates with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic applications .

Advanced Material Synthesis

Recent studies highlight its role in creating:

  • Metal-Organic Frameworks (MOFs): Piperazine-carbamate linkers improve porosity and gas adsorption capacity .

  • Drug Delivery Systems: Hydrolyzable carbamate bonds enable controlled release of therapeutics .

Comparative Analysis with Structural Analogs

To contextualize its uniqueness, methyl (4-methylpiperazin-1-yl)carbamate is compared to related piperazine derivatives (Table 1) .

Compound NameStructural FeaturesKey Differences
Piperazine CarbamateUnsubstituted piperazine coreLower lipophilicity; reduced BBB penetration
N-MethylpiperazineLacks carbamate groupHigher basicity; limited hydrolytic stability
4-Ethylpiperazin-1-yl CarbamateEthyl substitution at 4-positionEnhanced metabolic stability

Table 1: Structural and functional comparison of piperazine derivatives.

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